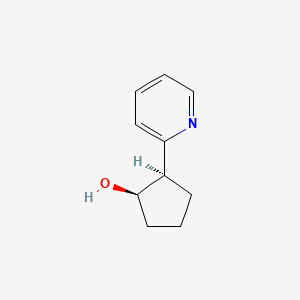

Cyclopentanol, 2-(2-pyridinyl)-, cis-

Description

Contextualization within Chiral Alcohol Synthesis

The synthesis of enantiomerically pure alcohols is a cornerstone of modern organic synthesis, as these compounds are pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and natural products. The quest for efficient and selective methods to produce chiral alcohols has led to the development of numerous synthetic strategies. Cyclopentanol (B49286), 2-(2-pyridinyl)-, cis- fits within this context as a target molecule whose synthesis requires precise control over stereochemistry.

The diastereoselective synthesis of 2-substituted cyclopentanols is a well-established area of research. Generally, the synthesis of compounds like Cyclopentanol, 2-(2-pyridinyl)-, cis- can be approached through the stereoselective reduction of a corresponding ketone precursor, 2-(2-pyridinyl)cyclopentanone. The choice of reducing agent and reaction conditions is critical in achieving the desired cis diastereomer.

Table 1: Potential Diastereoselective Reduction Methods for 2-(2-pyridinyl)cyclopentanone

| Reducing Agent | Typical Diastereoselectivity (cis:trans) | Notes |

| Sodium borohydride (B1222165) | Varies, often moderate | A common and mild reducing agent. |

| Lithium aluminum hydride | Varies, can favor the more stable isomer | A powerful reducing agent. |

| L-Selectride® | Often high for the cis isomer | A sterically hindered borohydride that can provide high diastereoselectivity. |

| Catalytic Hydrogenation | Dependent on catalyst and conditions | Can be highly selective for the cis product with appropriate catalyst choice (e.g., Pd/C, PtO2). ethz.chasianpubs.org |

The pyridinyl group can also play a directing role in the synthesis. The nitrogen atom of the pyridine (B92270) ring can coordinate to a metal catalyst, influencing the trajectory of the hydride attack on the carbonyl group and thereby favoring the formation of the cis isomer. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of such molecules.

Furthermore, enzymatic reductions offer a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are known to catalyze the reduction of a wide range of ketones to their corresponding alcohols with high enantioselectivity and often good diastereoselectivity. While not specifically documented for 2-(2-pyridinyl)cyclopentanone, the broad substrate scope of KREDs suggests they could be a viable option for the synthesis of enantiopure Cyclopentanol, 2-(2-pyridinyl)-, cis-.

Significance in Asymmetric Synthesis and Catalysis

The true significance of chiral molecules like Cyclopentanol, 2-(2-pyridinyl)-, cis- often lies in their application as chiral auxiliaries, ligands, or catalysts in asymmetric synthesis. The combination of a hydroxyl group and a pyridinyl nitrogen atom in a fixed spatial orientation makes this compound a promising candidate for a bidentate ligand in transition metal catalysis.

The nitrogen atom of the pyridine ring can coordinate to a metal center, while the adjacent hydroxyl group can act as a hemilabile ligand, reversibly coordinating to the metal. This dynamic coordination can create a well-defined chiral environment around the metal center, enabling the transfer of chirality to a substrate in a catalytic cycle. Chiral pyridine-containing ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. researchgate.net

Table 2: Potential Catalytic Applications of Cyclopentanol, 2-(2-pyridinyl)-, cis- as a Chiral Ligand

| Asymmetric Reaction | Metal Catalyst | Potential Role of the Ligand |

| Transfer Hydrogenation | Ruthenium, Iridium | Forms a chiral complex that facilitates the enantioselective reduction of ketones and imines. |

| Asymmetric Alkylation | Palladium, Copper | Creates a chiral environment for the enantioselective addition of nucleophiles to prochiral substrates. |

| Diels-Alder Reaction | Lewis Acids (e.g., Cu(II), Zn(II)) | Acts as a chiral ligand to control the facial selectivity of the cycloaddition. |

The rigid cyclopentyl backbone of the molecule helps to lock the conformation of the ligand-metal complex, which can lead to higher enantioselectivities in catalytic reactions. The cis relationship between the hydroxyl and pyridinyl groups is crucial in this regard, as it pre-organizes the molecule for effective bidentate coordination.

In addition to its role as a ligand, Cyclopentanol, 2-(2-pyridinyl)-, cis- could also serve as a precursor for the synthesis of more complex chiral catalysts. The hydroxyl group can be further functionalized to introduce other coordinating groups, leading to the development of novel tridentate or tetradentate ligands with unique stereochemical properties. While direct experimental evidence for the application of this specific compound in catalysis is not yet widely reported, the principles of ligand design in asymmetric catalysis strongly suggest its potential utility. The continued exploration of new chiral ligands is a vibrant area of research, and compounds with the structural features of Cyclopentanol, 2-(2-pyridinyl)-, cis- are valuable targets in this endeavor.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-pyridin-2-ylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8,10,12H,3-4,6H2/t8-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSUKJPGLIHJRZ-PSASIEDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Configurational Analysis of Cis 2 2 Pyridinyl Cyclopentanol Systems

Principles of cis/trans Isomerism in Substituted Cyclopentanols

Cis/trans isomerism, a form of geometric isomerism, is a characteristic feature of substituted cycloalkanes. pearson.com Unlike open-chain alkanes which exhibit relatively free rotation around their carbon-carbon single bonds, the carbons within a cycloalkane ring have restricted rotation. pressbooks.pub This rigidity gives rise to different spatial arrangements of substituents relative to the plane of the ring. libretexts.org

In disubstituted cyclopentanols such as 2-(2-pyridinyl)cyclopentanol, the cyclopentane (B165970) ring provides a reference plane.

Cis Isomer : In the cis isomer, both the hydroxyl (-OH) and the 2-pyridinyl substituents are located on the same face of the ring. pressbooks.publibretexts.org This can be visualized as both groups pointing "up" or both pointing "down" relative to the average plane of the five-membered ring. libretexts.org

Trans Isomer : In the trans isomer, the two substituents are on opposite faces of the ring—one pointing "up" and the other "down". pearson.comlibretexts.org

These isomers are distinct molecules with unique physical properties, such as different melting points, boiling points, and spectroscopic signatures. libretexts.org They cannot be interconverted without breaking and reforming chemical bonds. pressbooks.pub The nomenclature prefix cis- (from Latin, "on this side") or trans- (from Latin, "across") is used to differentiate these stereoisomers. libretexts.org For example, in cis-1,2-dibromocyclopentane, both bromine atoms are on the same side of the ring, whereas in the trans isomer, they are on opposite sides. libretexts.orglibretexts.org

Enantiomeric Purity and Diastereomeric Ratio Determination

For a chiral compound like cis-2-(2-pyridinyl)cyclopentanol, which possesses two stereocenters, assessing its stereochemical integrity involves determining both its diastereomeric ratio and its enantiomeric purity.

Diastereomeric Ratio (dr) : This ratio quantifies the relative amounts of the cis and trans diastereomers produced in a synthesis.

Enantiomeric Purity (or Enantiomeric Excess, ee) : This value measures the excess of one enantiomer over the other within a single diastereomer (e.g., within the cis isomer pair). An enantiomerically pure sample consists of only one enantiomer.

The simultaneous measurement of both chiral and chemical (diastereomeric) impurities can be achieved using a single chiral column in High-Performance Liquid Chromatography (HPLC), which offers a streamlined analytical approach. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase are also effective for separating and quantifying enantiomers of chiral alcohols. mdpi.com

One of the most powerful strategies for controlling stereochemistry during synthesis is the use of a chiral auxiliary. numberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The process generally involves three steps:

Attachment : The chiral auxiliary is covalently bonded to the substrate molecule.

Diastereoselective Reaction : The chirality of the auxiliary creates a diastereomeric environment that favors the formation of one stereoisomer over others. numberanalytics.com

Removal : The auxiliary is cleaved from the product, yielding an enantiomerically enriched compound, and can often be recovered for reuse. wikipedia.org

This methodology is highly effective for creating stereocenters in cyclic systems. For instance, asymmetric cyclopentannelation, the formation of a cyclopentane ring, can be guided by a chiral auxiliary to produce cyclopentenones with high enantioselectivity. nih.govresearchgate.net

Several classes of compounds are commonly employed as chiral auxiliaries.

| Chiral Auxiliary Class | Common Examples | Typical Application |

| Oxazolidinones | Evans' Auxiliaries | Stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. |

| Amino Alcohols | Pseudoephedrine, Pseudoephenamine | Asymmetric alkylation to synthesize optically active carboxylic acids or amino acids. wikipedia.org |

| Alcohols | 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol | General asymmetric synthesis. wikipedia.org |

| Sultams | Camphorsultam | Asymmetric Michael additions and Claisen rearrangements. wikipedia.org |

Determining the absolute three-dimensional arrangement of atoms (the absolute configuration) at a chiral center is fundamental to stereochemical analysis. A variety of techniques are employed for this purpose.

Single-Crystal X-ray Diffraction: This is considered the definitive method for unambiguously determining the absolute configuration of a crystalline molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule is generated. mdpi.com This map provides the precise spatial coordinates of each atom, confirming the stereochemistry without doubt. nih.gov

Spectroscopic and Computational Methods: When suitable crystals cannot be obtained, or as a complementary approach, spectroscopic techniques combined with computational chemistry are used.

Chiroptical Spectroscopy: Techniques like measuring the Specific Optical Rotation (SOR) can provide crucial information. The sign of the SOR (+ or -) is fundamentally related to the molecule's three-dimensional structure. mdpi.com By performing quantum-chemical calculations, such as Density Functional Theory (DFT), the theoretical SOR for a proposed structure can be calculated. mdpi.com Matching the calculated SOR with the experimentally measured value allows for the assignment of the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is typically used to determine connectivity and relative stereochemistry, advanced techniques like the use of chiral derivatizing agents or chiral solvating agents can be used to distinguish between enantiomers. Furthermore, 2D NMR experiments can help establish the relative cis or trans configuration of substituents. nih.gov

| Technique | Principle | Application to Absolute Configuration |

| Single-Crystal X-ray Diffraction | Analysis of X-ray diffraction patterns from a single crystal. mdpi.com | Provides an unambiguous 3D structure, considered the "gold standard" for absolute configuration determination. nih.gov |

| Optical Rotatory Dispersion (ORD) / Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Comparison of experimental spectra with known compounds or theoretical predictions. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Comparison of experimental spectra with DFT-calculated spectra for a given enantiomer. |

| NMR with Chiral Auxiliaries | Derivatization with a chiral agent creates diastereomers that are distinguishable by NMR. | Allows for the determination of enantiomeric purity and can aid in assigning relative configuration. |

Conformational Analysis of the Cyclopentane Ring and Pyridinyl Moiety

The cyclopentane ring is not planar. It adopts puckered conformations to alleviate the torsional strain that would exist in a flat structure. biomedres.us The two most common low-energy conformations are the envelope (with Cₛ symmetry) and the half-chair (with C₂ symmetry). rsc.orgresearchgate.net The energy barrier for interconversion between these forms is very low, leading to a state of rapid conformational flux known as pseudorotation. biomedres.usresearchgate.net

In a substituted cyclopentanol (B49286) like cis-2-(2-pyridinyl)cyclopentanol, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. The conformational preference is dictated by a balance of steric and electronic factors. Studies on cyclopentanol itself have shown that the hydroxyl group preferentially adopts a pseudo-axial orientation at the "flap" of the envelope conformation. rsc.orgresearchgate.net

For cis-2-(2-pyridinyl)cyclopentanol, both the -OH group and the pyridinyl group are on the same face of the ring. The conformational equilibrium will be influenced by several factors:

Steric Hindrance : The bulky pyridinyl group will tend to adopt a pseudo-equatorial position to minimize steric clashes with the rest of the ring.

Intramolecular Interactions : The potential for hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine (B92270) ring could stabilize certain conformations where these groups are in close proximity.

1,2-cis Repulsion : Strain arising from the two adjacent substituents being on the same side of the ring.

The precise conformational landscape is typically investigated using a combination of NMR spectroscopy and theoretical calculations. nih.govauremn.org.br Analysis of proton-proton (¹H-¹H) coupling constants from NMR spectra can provide information about the dihedral angles between adjacent protons, which in turn reflects the ring's pucker and the orientation of the substituents. researchgate.net These experimental data are often compared with the geometries and energies of various possible conformers calculated using methods like DFT to identify the most stable conformation(s) in solution. beilstein-journals.org

Coordination Chemistry and Ligand Design Principles of 2 2 Pyridinyl Cyclopentanol Derivatives

Chelation Modes and Metal Binding Characteristics of the 2-(2-pyridinyl)alcohol Motif

The 2-(2-pyridinyl)alcohol motif, central to the structure of cis-2-(2-pyridinyl)cyclopentanol, exhibits versatile coordination behavior with a variety of transition metals. These ligands are capable of acting in a bidentate, tridentate, and even tetradentate fashion, allowing for the formation of diverse metal complexes. mdpi.com The fundamental interaction with a metal center occurs through two primary modes: a covalent bond formed via the deprotonation of the alcohol's oxygen atom and a dative bond from the nitrogen atom of the pyridine (B92270) ring. nih.gov

This dual-coordination capability allows the 2-(2-pyridinyl)alcoholato ligand to act as a robust chelating agent, forming stable five-membered rings with the metal center. The anionic nature of the alcoholato group, resulting from deprotonation, imparts a strong basicity to the ligand. This characteristic enhances its ability to form stable bridges between multiple metal centers, leading to the formation of polynuclear complexes and clusters. nih.gov The multidentate character is of significant importance in the complexation with a wide array of transition metals, influencing the geometry and reactivity of the resulting complexes. mdpi.com

The table below summarizes the key binding characteristics of the 2-(2-pyridinyl)alcohol motif.

| Feature | Description |

| Coordination | Covalent bonding through the deprotonated oxygen of the alcohol. |

| Atoms | Dative bonding through the nitrogen of the pyridine ring. |

| Chelation | Typically forms a stable 5-membered chelate ring with the metal ion. |

| Polydenticity | Can act as a bidentate (N,O), tridentate, or tetradentate ligand depending on the overall molecular structure and reaction conditions. mdpi.com |

| Bridging Capability | The strongly basic anionic oxygen can bridge multiple metal centers. nih.gov |

Hemilabile Coordination in Transition Metal Complexes

A defining feature of ligands containing the 2-(2-pyridinyl)alcohol motif is their capacity for hemilabile coordination. nih.gov Hemilability refers to the ability of a multidentate ligand to have one donor atom that can reversibly dissociate from the metal center while the other remains firmly bound. In the case of 2-(2-pyridinyl)cyclopentanol, the pyridinyl nitrogen atom provides this hemilabile character. mdpi.com

While the anionic oxygen forms a strong covalent bond with the metal, the nitrogen-metal dative bond is typically weaker and can be more easily broken. This reversible dissociation of the pyridine ring opens up a coordination site on the metal, which can be crucial for catalytic applications. The transiently vacant site can be occupied by a substrate molecule, facilitating its transformation. Following the reaction, the pyridine nitrogen can recoordinate to the metal center, regenerating the stable complex. This dynamic behavior is a key principle in the design of catalysts for various organic transformations. mdpi.comnih.gov

Design and Synthesis of Chiral Ligands Incorporating the 2-(2-pyridinyl)cyclopentanol Framework

The inherent chirality of the 2-(2-pyridinyl)cyclopentanol framework makes it a valuable building block for the synthesis of chiral ligands, which are of paramount importance in asymmetric catalysis.

Development of N,O-Chiral Ligands

The cis-2-(2-pyridinyl)cyclopentanol structure possesses two stereogenic centers, making it an excellent scaffold for the development of chiral N,O-ligands. The synthesis of such ligands often involves the resolution of racemic mixtures or the use of stereoselective synthetic routes to obtain enantiomerically pure forms of the parent alcohol. These chiral ligands can then be coordinated to a metal center, creating a chiral environment that can induce stereoselectivity in a catalyzed reaction. The precise spatial arrangement of the pyridine and alcohol moieties, dictated by the cis-configuration on the cyclopentane (B165970) ring, plays a crucial role in determining the stereochemical outcome of the reaction. The development of tunable chiral pyridine-aminophosphine ligands from chiral 2-(pyridin-2-yl)-substituted scaffolds highlights a synthetic strategy that can be adapted for these N,O-ligands. rsc.orgresearchgate.net

Incorporation into Multidentate and Planar-Chiral Ligand Architectures

To enhance the stability and stereochemical control of the resulting metal complexes, the 2-(2-pyridinyl)cyclopentanol unit can be incorporated into larger, more complex ligand architectures. This can involve linking multiple 2-(2-pyridinyl)cyclopentanol units together to create multidentate ligands or attaching the framework to other coordinating groups.

Furthermore, this framework can be integrated into planar-chiral structures, such as those based on [2.2]paracyclophane or ferrocene. nih.govdicp.ac.cnrsc.org Planar chirality introduces an additional element of stereocontrol, creating a highly defined and rigid chiral pocket around the metal center. The synthesis of such ligands allows for fine-tuning of the steric and electronic properties of the catalyst, which can lead to improved enantioselectivity in asymmetric transformations. dicp.ac.cn The unique three-dimensional architecture of [2.2]paracyclophanes, for instance, provides a stable and sterically demanding scaffold that can effectively control the approach of a substrate to the catalytic center. nih.gov

Influence of Ligand Stereoelectronics on Coordination Behavior

The coordination behavior of 2-(2-pyridinyl)cyclopentanol derivatives is governed by a combination of steric and electronic factors, collectively known as stereoelectronics. The steric hindrance imposed by the cyclopentyl ring and any substituents on either the pyridine or cyclopentane ring can influence the accessibility of the metal center and the preferred coordination geometry. nih.gov

Electronically, the pyridine ring acts as a π-acceptor, while the alcoholato group is a strong σ-donor. The balance between these electronic properties can be modulated by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. These modifications can alter the electron density at the metal center, thereby influencing its reactivity and catalytic activity. Computational methods, such as DFT calculations, can be employed to rationalize the interplay of these steric and electronic contributions and their effect on the stereoselectivity of catalytic processes. mdpi.com For instance, the introduction of bulky or electron-rich groups can impact the stability of reaction intermediates and transition states, ultimately dictating the outcome of a catalytic cycle. acs.org

Cis and Trans Effects in Metal-2-(2-pyridinyl)cyclopentanol Complexes

In the context of square planar or octahedral complexes featuring 2-(2-pyridinyl)cyclopentanol ligands, the concepts of cis and trans effects become critical in understanding their reactivity. libretexts.org The trans effect refers to the labilization of a ligand that is positioned trans to another ligand, while the cis effect involves the labilization of a ligand situated cis to another. libretexts.orgwikipedia.org These are kinetic phenomena that influence the rates of ligand substitution reactions.

Complementary to these are the trans and cis influences, which are ground-state (thermodynamic) properties describing the effect of a ligand on the length of the bond to the ligand positioned trans or cis to it. libretexts.orgnih.gov In a complex containing the N,O-chelating 2-(2-pyridinyl)cyclopentanol, the strong σ-donating character of the alcoholato group can exert a significant trans influence, potentially weakening the bond to the ligand opposite to it. Conversely, the π-accepting pyridine ring will have different trans- and cis-directing properties. The interplay of these effects will dictate which ligands in the coordination sphere are most susceptible to substitution, a key consideration in designing catalysts where substrate binding and product release are essential steps.

Despite a comprehensive search for the chemical compound "Cyclopentanol, 2-(2-pyridinyl)-, cis-," information regarding its specific applications in the requested areas of asymmetric catalysis is not available in the public domain. Scientific literature detailing the use of this particular ligand in asymmetric hydrogenation, cyclopropanation with pyridyl-derived diazo compounds, specific C-C bond forming reactions, or stereoselective oxidation of organic substrates could not be located.

Furthermore, mechanistic insights, including the identification of key intermediates and transition states in catalytic cycles involving "Cyclopentanol, 2-(2-pyridinyl)-, cis-," are not described in the available research.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings based on the provided outline. The existing body of scientific literature does not appear to cover the specific catalytic applications of this compound as required.

Applications in Asymmetric Catalysis with 2 2 Pyridinyl Cyclopentanol Based Ligands

Advanced Computational Studies and Theoretical Investigations of Cyclopentanol, 2 2 Pyridinyl , Cis

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide information about electron distribution, molecular orbital energies, and other key electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. arxiv.org It is particularly well-suited for investigating the ground state properties of medium-sized organic molecules like Cyclopentanol (B49286), 2-(2-pyridinyl)-, cis-. DFT calculations can elucidate the three-dimensional and electronic structure of the molecule. researchgate.net By mapping the electron density, DFT can identify regions of high or low electron density, which are crucial for predicting sites of nucleophilic or electrophilic attack.

Key ground state properties that can be calculated using DFT include:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms.

Electron Distribution: Analysis of Mulliken charges or Natural Bond Orbital (NBO) analysis to understand the charge distribution across the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. mdpi.com The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on Cyclopentanol, 2-(2-pyridinyl)-, cis-.

| Property | Calculated Value | Description |

| Total Energy | -X Hartrees | The total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's electron-donating ability. |

| LUMO Energy | +Z eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | (Y+Z) eV | The energy difference between the HOMO and LUMO, which relates to the molecule's kinetic stability. |

| Dipole Moment | D Debyes | A measure of the overall polarity of the molecule. |

This table is for illustrative purposes and does not represent actual calculated data.

To investigate the behavior of Cyclopentanol, 2-(2-pyridinyl)-, cis- upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgbenasque.org This method is an extension of DFT that allows for the calculation of excited state properties. usc.edu TD-DFT is widely used to predict electronic absorption spectra (like UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. chemrxiv.orgq-chem.com

Key insights from TD-DFT studies include:

Excitation Energies: The energy required to promote an electron from an occupied orbital to a virtual orbital.

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring, which corresponds to the intensity of an absorption peak in a spectrum.

Nature of Electronic Transitions: Analysis of the molecular orbitals involved in a transition (e.g., n → π, π → π) provides a deeper understanding of the electronic structure.

A hypothetical TD-DFT data table for Cyclopentanol, 2-(2-pyridinyl)-, cis- might look like this:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 4.5 | 275 | 0.02 | HOMO → LUMO (n → π) |

| S₀ → S₂ | 5.2 | 238 | 0.15 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 5.8 | 214 | 0.08 | HOMO → LUMO+1 (n → π*) |

This table is for illustrative purposes and does not represent actual calculated data.

Computational Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is an invaluable tool for mapping out the intricate steps of a chemical reaction. rsc.org For reactions involving Cyclopentanol, 2-(2-pyridinyl)-, cis-, either as a reactant or a product, computational studies can provide a detailed picture of the reaction mechanism.

By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. wikipedia.orgresearchgate.net This profile provides crucial information about the thermodynamics and kinetics of a reaction. The activation barrier, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. rsc.orgnih.gov Lower activation barriers correspond to faster reactions. wikipedia.org

For a hypothetical reaction involving the synthesis or transformation of Cyclopentanol, 2-(2-pyridinyl)-, cis-, a computational study could generate an energy profile that identifies the rate-determining step and suggests conditions that might favor the reaction.

In many chemical reactions, particularly those involving chiral molecules like Cyclopentanol, 2-(2-pyridinyl)-, cis-, controlling the stereochemical outcome is of paramount importance. Computational studies can provide detailed insights into the interactions between a substrate and a catalyst that lead to a specific stereoisomer being formed preferentially. researchgate.net By modeling the transition states for the formation of different stereoisomers, the origins of stereoselectivity can be understood. The transition state leading to the major product will typically be lower in energy than the transition state leading to the minor product.

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental data or to identify the compound. For Cyclopentanol, 2-(2-pyridinyl)-, cis-, DFT calculations can be used to predict its vibrational (infrared and Raman) and NMR spectra. The calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes. nih.gov Similarly, calculated NMR chemical shifts can help in the interpretation of experimental NMR data.

Furthermore, computational methods can be used to explore the conformational landscape of flexible molecules. nih.gov For Cyclopentanol, 2-(2-pyridinyl)-, cis-, rotations around the single bonds connecting the cyclopentanol and pyridine (B92270) rings can lead to different conformers. By calculating the relative energies of these conformers, the most stable conformations and the energy barriers between them can be determined.

A hypothetical data table for predicted vibrational frequencies could be:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| 1 | 3450 | O-H stretch |

| 2 | 3050 | Aromatic C-H stretch |

| 3 | 2950 | Aliphatic C-H stretch |

| 4 | 1600 | Pyridine ring C=C/C=N stretch |

| 5 | 1100 | C-O stretch |

This table is for illustrative purposes and does not represent actual calculated data.

Thermodynamic and Kinetic Data Analysis from Computational Models

Computational modeling serves as a powerful tool in modern chemistry, offering deep insights into the thermodynamic and kinetic properties of molecules. Through methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can predict molecular stabilities, reaction pathways, and transition states, providing data that is often complementary to experimental findings.

Despite a thorough search of publicly available scientific literature and computational chemistry databases, specific thermodynamic and kinetic data derived from computational models for cis-2-(2-pyridinyl)cyclopentanol could not be located. The field of computational chemistry is vast and ever-expanding; however, not all chemical compounds have been the subject of dedicated theoretical investigation.

Research in computational thermodynamics often focuses on calculating key state functions such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). These values are crucial for determining the relative stabilities of different conformers or isomers of a molecule and for predicting the spontaneity of chemical reactions. For a molecule like cis-2-(2-pyridinyl)cyclopentanol, such studies would elucidate the energetic landscape of its various spatial arrangements, particularly concerning the orientation of the pyridinyl group relative to the cyclopentanol ring.

Kinetic data analysis from computational models typically involves the calculation of activation energies (Ea) and reaction rate constants (k). This information is vital for understanding the mechanisms of chemical reactions, including isomerization, decomposition, or reactions with other chemical species. For instance, theoretical investigations could model the transition states involved in the interconversion between cis and trans isomers or predict the most likely pathways for its oxidation or dehydration.

While specific data tables for cis-2-(2-pyridinyl)cyclopentanol are not available, the principles of computational analysis suggest that its thermodynamic and kinetic behavior would be governed by the interplay of steric and electronic effects arising from its constituent functional groups. The nitrogen atom in the pyridine ring, with its lone pair of electrons, can significantly influence the molecule's reactivity and intermolecular interactions.

The absence of specific computational studies on this compound highlights a potential area for future research. Such investigations would contribute valuable data to the broader understanding of pyridinyl-substituted alcohols and could aid in the design of related compounds with specific chemical properties.

Q & A

Q. What are the recommended synthetic routes for cis-2-(2-pyridinyl)cyclopentanol, and how can reaction conditions be optimized?

Synthesis of cis-2-substituted cyclopentanols typically involves cyclopentanone derivatives as intermediates. For pyridinyl substitution, a plausible route includes:

- Step 1 : Introduce the pyridinyl group via nucleophilic addition to cyclopentanone using organometallic reagents (e.g., Grignard or lithiation).

- Step 2 : Reduce the ketone to alcohol while preserving stereochemistry using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) .

- Optimization : Control reaction temperature (e.g., −78°C for selectivity) and solvent polarity (e.g., THF for stability). Monitor intermediates via TLC or GC-MS .

Q. How should researchers characterize the purity and structural conformation of cis-2-(2-pyridinyl)cyclopentanol?

- Purity : Use gas chromatography (GC) with flame ionization detection or HPLC with UV/Vis analysis (λ = 254 nm for pyridinyl absorption) .

- Structure : Confirm stereochemistry via H-NMR coupling constants (e.g., for cis vs. trans diastereomers) and NOESY for spatial proximity .

- Spectroscopy : Compare IR spectra for O-H stretching (~3200–3600 cm) and pyridinyl C=N bonds (~1600 cm) .

Q. What safety precautions are necessary when handling cis-2-(2-pyridinyl)cyclopentanol in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass containers at 2–8°C under inert gas (N/Ar) to prevent oxidation .

- Disposal : Neutralize waste with 10% acetic acid before incineration .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of cis-2-(2-pyridinyl)cyclopentanol?

- Chiral Auxiliaries : Use (-)-sparteine or BINOL derivatives to enforce cis configuration during ketone reduction .

- Kinetic Control : Conduct reductions at low temperatures (−40°C) to favor the cis isomer over thermodynamically stable trans forms .

- Characterization : Validate stereopurity via chiral GC or polarimetry (e.g., specific rotation >95% enantiomeric excess) .

Q. What strategies resolve contradictions in physicochemical data (e.g., boiling points) for cyclopentanol derivatives?

- Cross-Validation : Compare boiling points using dynamic distillation (ASTM D86) and differential scanning calorimetry (DSC) to account for impurities .

- Reference Standards : Calibrate instruments with NIST-certified compounds (e.g., cis-2-methylcyclopentanol, CAS 25144-05-2) .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements .

Q. What computational methods predict the reactivity and stability of cis-2-(2-pyridinyl)cyclopentanol in different solvents?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess steric strain and hydrogen-bonding propensity .

- Solvent Effects : Use COSMO-RS to predict solubility parameters (δ) in polar aprotic solvents (e.g., DMSO, acetone) .

- Reactivity : Simulate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.